molecular formula C15H14BrFN2O3S B3561787 N-(3-bromophenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide

N-(3-bromophenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide

Cat. No.: B3561787
M. Wt: 401.3 g/mol
InChI Key: BEOOBGHBUGFGAB-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group, a fluoro-substituted aniline moiety, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide typically involves multi-step organic reactions. One common synthetic route might include:

    Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, the bromophenyl group can be introduced through electrophilic aromatic substitution.

    Introduction of the Fluoro-Aniline Moiety: The fluoro-substituted aniline can be synthesized via nucleophilic aromatic substitution or direct fluorination of an aniline derivative.

    Coupling Reaction: The bromophenyl intermediate and the fluoro-aniline derivative are coupled using a suitable coupling reagent, such as a palladium catalyst, to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromophenyl and fluoro-aniline moieties can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride, alkyl halides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromophenyl and fluoro-aniline groups could facilitate binding to specific sites, while the methylsulfonyl group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide: Similar structure with a chlorine atom instead of bromine.

    N-(3-bromophenyl)-2-(4-methylsulfonylanilino)acetamide: Lacks the fluoro group.

    N-(3-bromophenyl)-2-(4-fluoroanilino)acetamide: Lacks the methylsulfonyl group.

Uniqueness

N-(3-bromophenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide is unique due to the combination of bromophenyl, fluoro-aniline, and methylsulfonyl groups. This specific arrangement of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O3S/c1-23(21,22)19(14-7-5-12(17)6-8-14)10-15(20)18-13-4-2-3-11(16)9-13/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOOBGHBUGFGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Br)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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